molecular formula C13H17N3O B2846585 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline CAS No. 1006340-89-1

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline

Cat. No.: B2846585
CAS No.: 1006340-89-1
M. Wt: 231.299
InChI Key: PZFPYVIECDZSAI-UHFFFAOYSA-N
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Description

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline is an organic compound with the molecular formula C13H17N3O It is characterized by the presence of an ethoxy group, a pyrazole ring, and an aniline moiety

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole derivatives have been found to display superior antipromastigote activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to its observed pharmacological effects.

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that the compound may play a role in carbon–carbon bond formation, potentially affecting various biochemical pathways.

Result of Action

Similar pyrazole derivatives have been found to display superior antipromastigote activity , suggesting that the compound may have a significant impact on cellular processes.

Action Environment

It’s worth noting that the success of the suzuki–miyaura (sm) cross-coupling reaction, which is related to similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the conditions under which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
  • 4-Ethoxy-N-((1-ethyl-1H-pyrazol-4-yl)methyl)aniline
  • 4-Ethoxy-N-((1-methyl-1H-imidazol-4-yl)methyl)aniline

Uniqueness

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The pyrazole ring also contributes to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

4-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-17-13-6-4-12(5-7-13)14-8-11-9-15-16(2)10-11/h4-7,9-10,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFPYVIECDZSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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